2-Amino-1-thiophen-2-ylethanone hydrochloride
Overview
Description
2-Amino-1-thiophen-2-ylethanone hydrochloride is a chemical compound with the molecular formula C6H8ClNOS and a molecular weight of 177.65 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-thiophen-2-ylethanone hydrochloride typically involves the reaction of thiophene-2-carboxaldehyde with ammonia and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-thiophen-2-ylethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-thiophen-2-ylethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-1-thiophen-2-ylethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-thiophen-2-ylethanone: The non-hydrochloride form of the compound.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 2-Amino-1-thiophen-2-ylethanone hydrochloride.
2-Amino-1-thiophen-2-ylpropanone: A structurally similar compound with different chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterpart .
Properties
IUPAC Name |
2-amino-1-thiophen-2-ylethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJUEQIEGMCUJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70996-65-5 | |
Record name | 2-amino-1-(thiophen-2-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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